BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-
Bromobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Bromobenzenesulfonamide

Cat. No.: B1198654

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromobenzenesulfonamide, a key intermediate in medicinal chemistry and organic synthesis.
This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring
such spectra. The information presented herein is crucial for the unambiguous identification,
purity assessment, and structural elucidation of this compound.

Chemical Structure and Properties

» IUPAC Name: 4-Bromobenzenesulfonamide
e Molecular Formula: CeHeBrNO2S

» Molecular Weight: 236.09 g/mol

e CAS Number: 701-34-8

e Melting Point: 163-167 °C[1]

Spectroscopic Data

The following sections present the key spectroscopic data for 4-bromobenzenesulfonamide
in a tabulated format for clarity and ease of comparison.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1198654?utm_src=pdf-interest
https://www.benchchem.com/product/b1198654?utm_src=pdf-body
https://www.benchchem.com/product/b1198654?utm_src=pdf-body
https://www.benchchem.com/product/b1198654?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Comprehensive_Characterization_of_N_4_bromobenzenesulfonyl_benzamide.pdf
https://www.benchchem.com/product/b1198654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Ar-H (ortho to
~7.7-7.8 Doublet (AA'BB') 2H
SO2NHz2)
~7.6-7.7 Doublet (AA'BB’) 2H Ar-H (ortho to Br)
Variable (broad) Singlet 2H SO2NH:2

Note: The aromatic protons of 4-bromobenzenesulfonamide form a complex AA'BB' spin
system. The predicted chemical shifts are approximate, and the actual spectrum will show two
doublets with ortho coupling constants (typically 7-9 Hz). The chemical shift of the sulfonamide
protons is highly dependent on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6, ppm) Assighment
132.50 C-Br

131.86 Ar-CH
131.70 Ar-CH
127.03 C-S

Note: The above data is based on a predicted spectrum in D20 at 200 MHz.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

3350-3250 Strong, Sharp (two bands) N-H stretching (sulfonamide)

3100-3000 Medium Aromatic C-H stretching

1575-1565 Medium C=C aromatic ring stretching

1340-1315 Strong Asymmetric SO2 stretching

1170-1150 Strong Symmetric SO2 stretching

1090-1080 Medium C-S stretching

830.810 Strong p-disubstituted C-H out-of-
plane bending

700-600 Medium C-Br stretching

Note: The presence of two sharp N-H stretching bands is characteristic of a primary
sulfonamide. The strong absorptions for the SOz group are also key diagnostic peaks.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

[M]* (Molecular ion peak,

235/237 Moderate o ]
showing isotopic pattern for Br)
171/173 Moderate [M-SO2]*
) [M - SO2NH2]* (Bromophenyl
155/157 High _
cation)
76 Moderate [CeHa]*

Note: The mass spectrum of 4-bromobenzenesulfonamide exhibits a characteristic isotopic
pattern for bromine (“°Br and 8!Br in an approximate 1:1 ratio). A key fragmentation pathway for
aromatic sulfonamides is the loss of sulfur dioxide (S0O2).[2]
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 4-
bromobenzenesulfonamide.

NMR Spectroscopy

e Instrumentation: A 300 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve approximately 10-20 mg of 4-bromobenzenesulfonamide in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDClIs, or Acetone-ds). The
choice of solvent will affect the chemical shift of the labile sulfonamide protons.

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment.
o Spectral Width: 0-10 ppm.
o Number of Scans: 16-32.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled pulse sequence.
o Spectral Width: 0-160 ppm.
o Number of Scans: 1024 or more, depending on concentration.

o Relaxation Delay: 2-5 seconds.

IR Spectroscopy

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Sample Preparation:
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o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)
powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a

hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o Data Acquisition:

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[e]

o

A background spectrum should be collected prior to sample analysis.

Mass Spectrometry

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - El, or Electrospray lonization - ESI).

e Sample Preparation:
o EI-MS: Introduce a small amount of the solid sample via a direct insertion probe.

o ESI-MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable
solvent (e.g., methanol or acetonitrile).

o Data Acquisition:
o Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
o For fragmentation studies, perform tandem MS (MS/MS) on the molecular ion peak.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
compound like 4-bromobenzenesulfonamide and the relationship between the different
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spectroscopic techniques in structural elucidation.
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Caption: Workflow for the spectroscopic analysis of 4-bromobenzenesulfonamide.
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Caption: Interrelationship of spectroscopic data for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromobenzenesulfonamide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198654+#spectroscopic-data-of-4-
bromobenzenesulfonamide-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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